Tozasertib

Beschreibung

TOZASERTIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.

a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth

See also: this compound Lactate (active moiety of).

Eigenschaften

IUPAC Name |

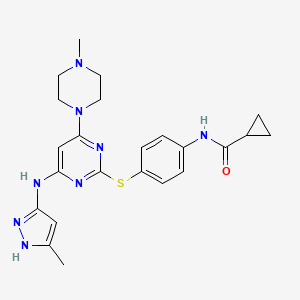

N-[4-[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanylphenyl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N8OS/c1-15-13-20(29-28-15)25-19-14-21(31-11-9-30(2)10-12-31)27-23(26-19)33-18-7-5-17(6-8-18)24-22(32)16-3-4-16/h5-8,13-14,16H,3-4,9-12H2,1-2H3,(H,24,32)(H2,25,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIKSSRWRFVXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213609 | |

| Record name | Tozasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639089-54-6 | |

| Record name | Tozasertib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=639089-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tozasertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639089546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tozasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOZASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234335M86K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tozasertib mechanism of action in cancer cells

An In-depth Technical Guide to the Mechanism of Action of Tozasertib in Cancer Cells

Introduction

This compound, also known as VX-680 or MK-0457, is a potent, small-molecule, multi-kinase inhibitor that has been a subject of significant interest in oncology research.[1][2] Developed initially as a pan-Aurora kinase inhibitor, its therapeutic potential stems from its ability to disrupt fundamental processes of cell division, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] The Aurora kinase family (A, B, and C) are serine/threonine kinases that are crucial regulators of mitosis; their overexpression is frequently associated with tumorigenesis, making them attractive targets for cancer therapy.[5][6]

Beyond its primary targets, this compound exhibits inhibitory activity against other clinically relevant kinases, including BCR-ABL and FLT3, broadening its spectrum of action, particularly in hematological malignancies.[1][7][8] This guide provides a detailed examination of this compound's mechanism of action, supported by quantitative data, key experimental methodologies, and visual representations of the underlying molecular pathways and workflows.

Core Molecular Targets and Kinase Inhibition Profile

This compound functions as an ATP-competitive inhibitor, binding to the catalytic domain of several key kinases.[9] Its primary targets are the Aurora kinases, but it also potently inhibits other kinases implicated in cancer pathogenesis.

Primary Targets: Aurora Kinases this compound is a pan-Aurora kinase inhibitor, targeting all three family members that govern distinct stages of mitosis.[3][10]

-

Aurora Kinase A (AurA): Essential for centrosome maturation, spindle formation, and entry into mitosis.[11]

-

Aurora Kinase B (AurB): A key component of the chromosomal passenger complex, AurB regulates chromosome-microtubule attachments, the spindle assembly checkpoint, and cytokinesis.[6][11]

-

Aurora Kinase C (AurC): Its function is similar to AurB, and it is primarily expressed in meiotic cells, but also found in some cancer types.

Secondary Kinase Targets this compound also demonstrates significant activity against other tyrosine kinases, which contributes to its anti-cancer effects.[7][8]

-

BCR-ABL: The fusion protein driving chronic myeloid leukemia (CML). This compound is notably active against the T315I mutant of BCR-ABL, which confers resistance to imatinib.[7]

-

FMS-like tyrosine kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[7]

-

Receptor-Interacting Protein Kinase 1 (RIPK1): this compound can independently inhibit RIPK1, a key regulator of necroptosis, a form of programmed cell death.[5][12]

Data Presentation: Kinase Inhibition Potency

The inhibitory activity of this compound against its various targets has been quantified through in vitro assays. The data below is summarized from multiple cell-free and cellular studies.

| Target Kinase | Inhibition Constant (Ki/Kiapp) | 50% Inhibitory Concentration (IC50) | References |

| Aurora A | 0.6 nM | 0.6 nM | [7][9][10] |

| Aurora B | 18 nM | 18 nM | [9][10] |

| Aurora C | 4.6 - 5 nM | 4.6 nM | [9][10] |

| BCR-ABL | 30 nM | - | [7] |

| FLT3 | 30 nM | 30 nM | [7][9] |

| RIPK1 | - | 1.06 µM (Necroptosis) | [5] |

Note: IC50 and Ki values can vary based on the specific assay conditions.

Cellular Mechanism of Action

The inhibition of its target kinases by this compound triggers a cascade of cellular events that collectively suppress tumor growth.

Disruption of Mitosis and Cell Cycle Progression

The primary anti-tumor effect of this compound is mediated through the inhibition of Aurora kinases, leading to severe mitotic failure.[4][11]

-

Inhibition of Histone H3 Phosphorylation: A hallmark of Aurora B inhibition is the suppression of phosphorylation on Serine 10 of Histone H3, a critical event for chromosome condensation and segregation.[6][7][11]

-

G2/M Arrest: Cells treated with this compound are unable to properly align chromosomes and complete mitosis, resulting in a robust arrest in the G2/M phase of the cell cycle.[6][13][14]

-

Endoreduplication and Polyploidy: Following prolonged mitotic arrest, cells may exit mitosis without dividing (a process called mitotic slippage), leading to a state of endoreduplication where cells re-replicate their DNA without an intervening cell division. This results in polyploid cells with ≥4N DNA content.[7][13][15]

-

Monopolar Spindles: Inhibition of Aurora A disrupts centrosome separation, leading to the formation of characteristic monopolar spindles, which prevents the establishment of a proper metaphase plate.[11]

-

Downregulation of Mitotic Proteins: this compound treatment has been shown to decrease the expression of key cell cycle regulators like cyclin B1 and cdc25c.[1][14]

Induction of Apoptosis

Prolonged mitotic arrest and the resulting genomic instability ultimately drive cancer cells into apoptosis.[7][14] Evidence for this compound-induced apoptosis includes:

-

Caspase Activation: Increased activity of executioner caspases, such as caspase-3, and subsequent cleavage of substrates like PARP (Poly ADP-ribose polymerase).[1]

-

BAX Activation: Conformational activation of the pro-apoptotic protein BAX, a key step in the intrinsic apoptotic pathway.[6][15]

-

p53 Upregulation: In some contexts, this compound can upregulate the p53 tumor suppressor protein, which can contribute to the apoptotic response.[2][14]

Other Signaling Effects

-

Inhibition of Necroptosis: By inhibiting RIPK1, this compound can block TNF-alpha-induced necroptosis, a programmed inflammatory cell death pathway. This action is independent of its effects on Aurora kinases.[5][12]

-

Anti-Tumor Immunity: In melanoma models, this compound has been shown to activate anti-tumor immunity by reducing the population of immunosuppressive regulatory T cells (Tregs) in the tumor microenvironment, an effect linked to the MIF-CD74/CXCR4 signaling axis.[16]

Mechanisms of Resistance

As with many targeted therapies, cancer cells can develop resistance to this compound.

-

Metabolic Reprogramming: Sustained exposure can lead to the upregulation of pyruvate dehydrogenase kinases (PDKs), resulting in altered mitochondrial metabolism and reduced drug efficacy.[13]

-

Drug Efflux: this compound is a substrate for the ABCB1 (MDR1) drug efflux pump. Overexpression of ABCB1 can therefore reduce intracellular drug concentration and confer resistance.[6]

Key Experimental Protocols

The following are generalized protocols for key assays used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (Coupled Enzyme Assay)

This protocol measures kinase activity by coupling ATP consumption to the oxidation of NADH, which is monitored spectrophotometrically.[7]

-

Reaction Mixture Preparation: Prepare a reaction buffer containing the purified kinase (e.g., Aurora A), its specific substrate (e.g., a peptide substrate), ATP, pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction wells.

-

Initiation: Initiate the kinase reaction by adding the enzyme or ATP.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis and thus kinase activity.

-

Data Analysis: Calculate the rate of reaction for each this compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Cycle Analysis via Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle based on DNA content.[14][17][18]

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24, 48, or 72 hours).

-

Cell Harvest: Harvest both adherent and floating cells. Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to model the resulting histogram and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases. An increase in the G2/M and >4N populations is indicative of this compound's effect.

Apoptosis Detection via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14][19]

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvest: Collect all cells (adherent and floating) and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry immediately.

-

Data Analysis: Create a quadrant plot of Annexin V fluorescence versus PI fluorescence.

-

Viable Cells: Annexin V-negative and PI-negative.

-

Early Apoptotic Cells: Annexin V-positive and PI-negative.

-

Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound exhibits a multi-faceted mechanism of action centered on the potent inhibition of the Aurora kinase family. By disrupting the core machinery of mitosis, it induces G2/M cell cycle arrest, endoreduplication, and ultimately, apoptosis in cancer cells. Its activity against other oncogenic drivers like BCR-ABL and FLT3, coupled with its independent effects on necroptosis and the tumor immune microenvironment, underscore its potential as a versatile anti-cancer agent. Understanding these detailed mechanisms, the quantitative aspects of its target engagement, and the methodologies used for its evaluation is critical for its continued investigation and the development of next-generation mitotic inhibitors in oncology.

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. This compound (MK-0457) News - LARVOL Sigma [sigma.larvol.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Facebook [cancer.gov]

- 5. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor this compound (VX-680) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound - AdisInsight [adisinsight.springer.com]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. VX-680 inhibits Aurora A and Aurora B kinase activity in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor this compound (VX-680) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reversing this compound resistance in glioma through inhibition of pyruvate dehydrogenase kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound activates anti-tumor immunity through decreasing regulatory T cells in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

- 18. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Tozasertib (VX-680): A Technical Guide to Cellular Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tozasertib (also known as VX-680 or MK-0457) is a potent, small-molecule, pan-Aurora kinase inhibitor that has been a subject of extensive preclinical and clinical investigation.[1][2] This technical document provides an in-depth overview of this compound's cellular targets, the signaling pathways it modulates, and the downstream cellular consequences of its activity. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for target validation, and visual diagrams of key pathways and workflows to support further research and development efforts in oncology.

Primary and Secondary Cellular Targets

This compound is a multi-kinase inhibitor, primarily targeting the Aurora kinase family with high affinity.[3][4] The Aurora kinases (A, B, and C) are critical serine/threonine kinases that regulate various stages of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1][5][6] Its mechanism involves competing with ATP in the kinase domain.[2] While potent against Aurora kinases, this compound also exhibits inhibitory activity against other clinically relevant kinases, contributing to its broad anti-tumor profile.

Quantitative Inhibitory Data: Target Affinity

The inhibitory activity of this compound has been quantified against multiple kinases in cell-free assays, providing key insights into its selectivity profile. The apparent inhibition constants (Kiapp), dissociation constants (Kd), or inhibitory constants (Ki) are summarized below.

| Target Kinase | Inhibition Constant (Ki / Kiapp / Kd) | Reference(s) |

| Aurora A | 0.6 nM | [3][7][8] |

| Aurora B | 18 nM | [3][7][8] |

| Aurora C | 4.6 nM | [3][7][8] |

| BCR-ABL | 30 nM | [3][4] |

| Fms-related tyrosine kinase-3 (FLT-3) | 30 nM | [3][4] |

| Receptor-Interacting-Protein Kinase 1 (RIPK1) | 20 nM (Kd) | [5] |

Quantitative Cellular Data: Potency in Cancer Cell Lines

The anti-proliferative effect of this compound has been evaluated across a diverse range of human tumor cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic and cytostatic effects.

| Cell Line / Context | IC50 Value | Reference(s) |

| BE-13 (Leukemia) | 3.38 nM | [3] |

| RS4-11 (Leukemia) | 4.04 nM | [3] |

| Anaplastic Thyroid Carcinoma (ATC) Cells | 25 - 150 nM | [3][9] |

| BaF3 cells (Pro-B) | ~300 nM | [3][7][9] |

| Neuroblastoma Cells | 5.5 - 664 nM | [10] |

| Clear Cell Renal Carcinoma (ccRCC) | < 10 µM | [1] |

| Cytokinesis Inhibition (L929 cells) | 554 nM | [11] |

| Necroptosis Inhibition (L929 cells) | 1.06 µM | [11] |

Modulated Signaling Pathways and Cellular Effects

This compound's primary mechanism of action is the disruption of mitotic progression through the inhibition of Aurora kinases. This leads to a cascade of cellular events culminating in cell cycle arrest and apoptosis. Additionally, its off-target effects, particularly on RIPK1, reveal a role in modulating programmed cell death pathways beyond apoptosis.

Aurora Kinase Pathway and Cell Cycle Regulation

Aurora A and B are essential for the successful execution of mitosis. Aurora A governs centrosome separation and bipolar spindle assembly, while Aurora B, a component of the chromosomal passenger complex, ensures correct kinetochore-microtubule attachments and orchestrates cytokinesis.

By inhibiting both Aurora A and B, this compound induces multiple mitotic defects:

-

G2/M Arrest: Cells are unable to properly enter and complete mitosis.[7][10][12]

-

Monopolar Spindles: Inhibition of Aurora A prevents centrosome separation, leading to the formation of a single spindle pole.[13]

-

Endoreduplication and Polyploidy: Failed cytokinesis due to Aurora B inhibition results in cells with a ≥4N DNA content.[3][9]

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[1][8][12]

-

Inhibition of Histone H3 Phosphorylation: this compound treatment abrogates the phosphorylation of Histone H3 on Serine 10, a direct substrate of Aurora B and a key marker of its activity.[1][3][9][14]

References

- 1. abmole.com [abmole.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound(VX-680;MK-0457) [medchemleader.com]

- 5. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor this compound (VX-680) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. VX-680 (MK-0457), Aurora kinase inhibitor (CAS 639089-54-6) | Abcam [abcam.com]

- 9. VX-680 (MK-0457, this compound)From supplier DC Chemicals [dcchemicals.com]

- 10. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor this compound (VX-680) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. VX-680 inhibits Aurora A and Aurora B kinase activity in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Tozasertib: A Technical Guide to its Chemical Structure, Properties, and Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tozasertib, also known by the development codes VX-680 and MK-0457, is a potent, small-molecule, multi-targeted kinase inhibitor.[1][2] It is a synthetic, organic compound that has been the subject of extensive preclinical research and has advanced to Phase II clinical trials.[3] This document provides an in-depth technical overview of this compound's chemical structure, its physicochemical and pharmacokinetic properties, its mechanism of action as a pan-Aurora kinase inhibitor, and detailed protocols for key experimental assays.

Chemical Structure and Physicochemical Properties

This compound is a cyclopropanecarboxamide derivative with a complex heterocyclic core. Its systematic IUPAC name is N-[4-[[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]thio]phenyl]cyclopropanecarboxamide.[3] The chemical structure and key identifiers of this compound are presented below.

Chemical Structure:

Caption: 2D representation of the chemical structure of this compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | N-[4-[[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]thio]phenyl]cyclopropanecarboxamide | [3] |

| Synonyms | VX-680, MK-0457 | [1][2] |

| CAS Number | 639089-54-6 | [1] |

| Molecular Formula | C₂₃H₂₈N₈OS | [3] |

| Molecular Weight | 464.6 g/mol | [3] |

| Canonical SMILES | CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCN(CC5)C | [3] |

| InChIKey | GCIKSSRWRFVXBI-UHFFFAOYSA-N | [3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| XLogP3-AA | 3.4 | [3] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 8 | [3] |

| Rotatable Bond Count | 7 | [4] |

| Solubility | DMSO: ≥ 106.67 mg/mL (229.60 mM) Ethanol: 40 mg/mL Water: Insoluble | [1][5] |

| pKa | Data not available |

Pharmacokinetic Properties

Detailed pharmacokinetic parameters for this compound in humans are not extensively published in the public domain. Preclinical studies have suggested that the compound may have a short half-life and poor pharmacokinetic properties, which may have impacted its clinical development.[6]

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Reference(s) |

| Bioavailability (F) | Data not available | ||

| Half-life (t½) | Data not available | ||

| Cmax | Data not available | ||

| Plasma Protein Binding | Data not available |

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of the Aurora kinase family, which comprises three serine/threonine kinases (Aurora A, B, and C) that play crucial roles in regulating mitosis.[4] By inhibiting these kinases, this compound disrupts various stages of cell division, leading to cell cycle arrest, endoreduplication (DNA replication without cell division), and ultimately apoptosis (programmed cell death).[5][7] this compound is an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinases.[8]

The primary targets of this compound are Aurora A, Aurora B, and Aurora C, with high affinity in the nanomolar range.[2] It also demonstrates inhibitory activity against other kinases, including Fms-related tyrosine kinase 3 (FLT3) and the fusion protein BCR-ABL, which are implicated in certain leukemias.[7][9]

Caption: Simplified signaling pathway of this compound's mechanism of action.

Table 4: Kinase Inhibitory Profile of this compound

| Target Kinase | Ki (nM) | IC₅₀ (nM) | Reference(s) |

| Aurora A | 0.6 | 30 | [2][10] |

| Aurora B | 18 | 68 | [2][10] |

| Aurora C | 4.6 | Not available | [2] |

| FLT3 | 30 | Not available | [7][9] |

| BCR-ABL | 30 | Not available | [7][9] |

| RIPK1 | Not available | 180 | [10] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of this compound against a specific kinase.

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagents: Recombinant human Aurora kinase, appropriate peptide substrate (e.g., Myelin Basic Protein for Aurora B), ATP, this compound, kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

-

In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the wells.

-

Add the recombinant kinase to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation (BrdU) Assay

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Culture: Culture the desired cancer cell line (e.g., HCT116, K562) in the appropriate medium and conditions.

-

Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 48-72 hours).

-

BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) labeling solution to each well and incubate for a few hours to allow for its incorporation into newly synthesized DNA.

-

Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

-

Detection: Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) and incubate.

-

Substrate Addition: Add the enzyme substrate and measure the resulting colorimetric or chemiluminescent signal using a microplate reader.

-

Data Analysis: Normalize the signal of the treated wells to the vehicle control wells to determine the percentage of proliferation inhibition. Calculate the IC₅₀ value.[11]

Subcutaneous Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Methodology:

-

Cell Preparation: Harvest cancer cells from culture, wash, and resuspend them in a suitable medium, often mixed with Matrigel to enhance tumor formation.[12]

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor dimensions with calipers and calculate the tumor volume.

-

Treatment: Once the tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound (e.g., intraperitoneally or orally) or the vehicle control according to a predetermined dosing schedule.[2]

-

Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the anti-tumor efficacy of this compound.

Conclusion

This compound is a well-characterized, potent pan-Aurora kinase inhibitor with demonstrated preclinical activity. This technical guide provides a comprehensive summary of its chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working on Aurora kinase inhibitors and related anti-cancer therapies. Further investigation into its pharmacokinetic profile and potential for combination therapies may reveal new avenues for its clinical application.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Aurora Kinase | Autophagy | TargetMol [targetmol.com]

- 3. This compound | C23H28N8OS | CID 5494449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (PD003407, GCIKSSRWRFVXBI-UHFFFAOYSA-N) [probes-drugs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 8. fda.gov [fda.gov]

- 9. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]

- 10. media.cellsignal.com [media.cellsignal.com]

- 11. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]

Tozasertib's effect on cell cycle progression

An In-depth Technical Guide to Tozasertib's Effect on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as VX-680 or MK-0457) is a potent, small-molecule, pan-inhibitor of the Aurora kinase family, a group of serine/threonine kinases that are critical regulators of mitosis.[1][2] Overexpression of Aurora kinases is common in many human cancers and is often associated with poor prognosis.[3] this compound disrupts fundamental processes of cell division, leading to cell cycle arrest and subsequent apoptosis, making it a compound of significant interest in oncology research.[3][4] This guide provides a detailed technical overview of this compound's mechanism of action on cell cycle progression, supported by quantitative data, detailed experimental protocols, and pathway and workflow visualizations.

Core Mechanism of Action: Inhibition of Aurora Kinases

This compound exerts its effects by competitively binding to the ATP-binding pocket of Aurora kinases A, B, and C.[2] These kinases have distinct but complementary roles throughout mitosis:

-

Aurora A Kinase: Primarily involved in centrosome maturation and separation, as well as the assembly of a bipolar mitotic spindle.[1][5]

-

Aurora B Kinase: A key component of the chromosomal passenger complex, it is essential for proper chromosome condensation, kinetochore-microtubule attachment, and the execution of cytokinesis.[5][6]

-

Aurora C Kinase: Shares functions with Aurora B and is primarily expressed in meiotic cells, but also found in some cancer types.[7]

By inhibiting these kinases, particularly Aurora A and B, this compound prevents the phosphorylation of key downstream substrates, such as histone H3.[4][8] This directly interferes with critical mitotic events, leading to catastrophic errors in cell division.

Signaling Pathway Disruption by this compound

The following diagram illustrates the central role of Aurora kinases in mitosis and the point of intervention by this compound.

Caption: this compound inhibits Aurora A and B, disrupting mitosis and causing G2/M arrest.

Cellular Consequences of this compound Treatment

The primary consequence of Aurora kinase inhibition by this compound is a robust arrest at the G2/M transition of the cell cycle.[3][4] Flow cytometry analysis consistently shows a significant accumulation of cells with 4N DNA content following treatment.[3][7][9]

Prolonged mitotic arrest induced by this compound leads to several distinct cellular fates:

-

Endoreduplication and Polyploidy: Cells may exit mitosis without proper chromosome segregation or cytokinesis, a phenomenon known as mitotic slippage. This results in a single cell with a duplicated genome (>4N DNA content), a state called endoreduplication, leading to polyploidy.[10][11] These polyploid cells are genetically unstable and typically cannot proliferate further.

-

Apoptosis: The mitotic checkpoint failure and resulting genomic instability often trigger programmed cell death, or apoptosis.[3][12] this compound has been shown to induce apoptosis across a wide range of cancer cell lines, often following the G2/M arrest.[3][4]

The cellular outcome can be heavily influenced by the status of the tumor suppressor protein p53. Cells with compromised or mutated p53 are often more susceptible to endoreduplication and subsequent apoptosis when treated with this compound. In contrast, cells with wild-type p53 may undergo a more stable G2/M arrest.[11][13]

Caption: Cellular fates after this compound treatment are influenced by p53 status.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell proliferation and cell cycle distribution in various cancer cell lines.

Table 1: IC₅₀ Values of this compound for Cell Proliferation

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |

| Multiple Cell Lines | Various | 15 - 113 | [14] |

| Anaplastic Thyroid Cancer (ATC) | Thyroid Cancer | 25 - 150 | [7] |

| UKF-NB-3 | Neuroblastoma | 5.5 ± 0.4 | [4] |

| UKF-NB-3rDOX20 | Doxorubicin-Resistant Neuroblastoma | 507.3 ± 85.0 | [4] |

| L929 | Murine Fibrosarcoma | 122 | [15] |

Note: IC₅₀ values can vary based on the assay duration and specific experimental conditions.

Table 2: Effect of this compound on G2/M Cell Cycle Arrest

| Cell Line | Cancer Type | This compound Conc. (µM) | Duration (h) | % of Cells in G2/M Phase | Reference(s) |

| A-498 | Clear Cell Renal Carcinoma | 0.3 | 72 | ~55% (vs ~15% Control) | [3] |

| Caki-1 | Clear Cell Renal Carcinoma | 0.3 | 72 | ~60% (vs ~20% Control) | [3] |

| HUAEC | Endothelial Cells | 0.3 | 72 | 54.0% (vs ~10% Control) | [3] |

| HeyA8 | Ovarian Cancer | Not specified | 12 | >3-fold increase vs Control | [16] |

| SKOV3ip1 | Ovarian Cancer | Not specified | 12 | >3-fold increase vs Control | [16] |

| Human Glioma Cells | Glioblastoma | 0.1 | 24 | Significant accumulation | [9] |

Detailed Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to quantify the distribution of cells in different phases of the cell cycle based on DNA content.

Workflow Diagram:

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶) in 10 cm dishes and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24, 48, 72 hours).[16]

-

Cell Harvesting: Aspirate the media, wash cells with PBS, and harvest them using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17] Incubate at -20°C for at least 2 hours (or up to several weeks).

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to best resolve the G0/G1 and G2/M peaks.[18]

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 2: Western Blot for Phospho-Histone H3

This protocol is used to determine the inhibition of Aurora kinase activity by measuring the phosphorylation of its direct substrate, Histone H3 at Serine 10.[4]

Methodology:

-

Cell Culture and Lysis: Treat cells with this compound as described in Protocol 1. After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Histone H3 or a loading control like β-actin.

Conclusion

This compound is a potent inhibitor of Aurora kinases that profoundly impacts cell cycle progression. Its primary mechanism involves the disruption of critical mitotic processes, leading to a robust G2/M arrest. This arrest is often followed by endoreduplication and apoptosis, particularly in cancer cells with deficient p53 pathways. The quantitative data and established protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential and cellular effects of this compound and other Aurora kinase inhibitors in the development of novel anti-cancer strategies.

References

- 1. Facebook [cancer.gov]

- 2. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor this compound (VX-680) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. selleckchem.com [selleckchem.com]

- 8. VX-680 inhibits Aurora A and Aurora B kinase activity in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Aurora kinase inhibitor VX-680 induces endoreduplication and apoptosis preferentially in cells with compromised p53-dependent postmitotic checkpoint function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound attenuates neuronal apoptosis via DLK/JIP3/MA2K7/JNK pathway in early brain injury after SAH in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. This compound | Aurora Kinase | Autophagy | TargetMol [targetmol.com]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cancer.wisc.edu [cancer.wisc.edu]

Tozasertib's Dual Role in Cellular Fate: A Technical Guide to Apoptosis and Autophagy Induction

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tozasertib (also known as VX-680 or MK-0457) is a potent, small-molecule, pan-Aurora kinase inhibitor that has been a subject of extensive research in oncology.[1][2] By targeting the Aurora kinase family (A, B, and C), this compound disrupts critical mitotic events, leading to cell cycle arrest and, ultimately, programmed cell death.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound induces two fundamental cellular processes: apoptosis and autophagy. It summarizes key quantitative data, details experimental protocols for assessing these phenomena, and presents visual diagrams of the core signaling pathways and workflows to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action: Inducing Apoptosis

This compound's primary mechanism for inducing apoptosis stems from its function as a pan-Aurora kinase inhibitor.[2] Aurora kinases are essential for proper cell cycle progression, particularly during mitosis.[1] Inhibition of these kinases leads to severe mitotic defects, such as failed G2/M transition, abnormal spindle formation, and cytokinesis failure, resulting in polyploidy.[1] These cellular aberrations trigger cell cycle arrest and activate the intrinsic apoptotic pathway.

Beyond its primary targets, this compound has also been shown to inhibit other kinases, such as RIPK1, which can influence cell death pathways, though its primary apoptosis-inducing capacity is linked to Aurora kinase inhibition.[1][2] In some contexts, like subarachnoid hemorrhage models, this compound has been observed to attenuate neuronal apoptosis by modulating the DLK/JIP3/MA2K7/JNK signaling pathway.[3]

Signaling Pathway: this compound-Induced Apoptosis

Caption: this compound inhibits Aurora kinases, leading to mitotic errors, G2/M arrest, and caspase-mediated apoptosis.

Role in Autophagy Induction

The relationship between this compound and autophagy is more complex and appears to be context-dependent. Inhibition of Aurora kinases can induce autophagy in certain cancer cells. This process is often linked to the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and autophagy.[4][5] mTORC1, when active, suppresses autophagy by phosphorylating and inhibiting the ULK1 complex, which is essential for autophagy initiation.[6][7] While direct evidence linking this compound to mTOR inhibition is still emerging, it is plausible that the cellular stress induced by mitotic disruption could lead to the downregulation of mTORC1 activity, thereby promoting autophagy.

Furthermore, anti-apoptotic proteins like Bcl-2 and Bcl-xL, which are involved in the apoptosis pathway, also regulate autophagy by binding to and inhibiting Beclin-1, a key component of the autophagy-initiating PI3K complex.[8][9] By modulating the expression or activity of Bcl-2 family proteins, this compound could indirectly influence the autophagic process.

Signaling Pathway: Postulated this compound-Induced Autophagy

Caption: this compound-induced cellular stress may inhibit mTORC1, lifting its suppression of the ULK1 complex to initiate autophagy.

Quantitative Data Summary

The efficacy of this compound varies across different cell lines and biological processes. The following tables summarize key inhibitory concentration (IC50) values reported in the literature.

Table 1: In Vitro IC50 Values of this compound for Kinase Inhibition

| Target Kinase | IC50 Value (µM) | Source |

| Human Aurora A | 0.030 | [1][10] |

| Human Aurora B | 0.068 | [1][10] |

| Human RIPK1 | 0.18 | [10] |

Table 2: Cellular IC50 Values of this compound

| Cell Line / Process | IC50 Value (µM) | Effect Measured | Source |

| L929sAhFas | 1.06 | Cytokinesis Inhibition | [1][2] |

| L929sAhFas | 0.554 | Necroptosis Inhibition | [2] |

| L929sAhFas | 1.08 | RIPK1-dependent Apoptosis | [1] |

| MEF | 2.56 | RIPK1-dependent Apoptosis | [1] |

| HT-29 | 0.26 | RIPK1-dependent Necroptosis | [1] |

| Neuroblastoma Panel (Range) | 0.0055 - 0.664 | Cell Viability | [11] |

Experimental Protocols & Workflows

Accurate assessment of apoptosis and autophagy is critical for evaluating the effects of this compound. The following sections detail standard protocols for key assays.

Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12] Early apoptotic cells translocate phosphatidylserine (PS) to the outer plasma membrane, where it is bound by fluorescently-labeled Annexin V.[13][14] PI, a fluorescent nucleic acid stain, can only enter cells with compromised membrane integrity, characteristic of late apoptosis or necrosis.[13]

Caption: Workflow for quantifying apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.

-

Cell Preparation: Seed 1-5 x 10^5 cells per well in a 6-well plate and treat with desired concentrations of this compound for the specified duration. Include untreated and positive controls.

-

Harvesting: Collect both floating cells (from the media) and adherent cells (using gentle trypsinization). Combine them and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS, centrifuging after each wash.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[15]

-

Staining: Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of a PI working solution (e.g., 50 µg/mL). Gently vortex.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[15] Four populations will be distinguishable: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Assessment of Apoptotic Markers by Western Blot

Western blotting can quantify changes in the expression and cleavage of key proteins in the apoptotic cascade.[16] Markers include the cleavage of caspases (e.g., Caspase-9, Caspase-3) and their substrates (e.g., PARP), and the expression levels of Bcl-2 family proteins (e.g., Bax, Bcl-2).[16]

Caption: A standard workflow for detecting changes in apoptosis-related proteins via Western Blot analysis.

-

Lysate Preparation: After treatment with this compound, wash cells with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify band intensities using software like ImageJ, normalizing target proteins to the loading control.[17]

Autophagy Assessment via LC3 Turnover Assay

The most reliable method for monitoring autophagy is to measure autophagic flux.[18][19] This is commonly done by assessing the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II).[18] To measure flux, LC3-II levels are compared in the presence and absence of lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine), which block the degradation of autophagosomes. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux.[20][21]

Caption: Workflow for measuring autophagic flux by comparing LC3-II levels with and without lysosomal inhibition.

-

Cell Treatment: Plate cells and treat with this compound for the desired time. For each condition, prepare parallel samples.

-

Lysosomal Inhibition: In the final 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine) to one set of the parallel samples. The other set receives vehicle control.

-

Western Blot: Harvest all samples and perform a Western Blot as described in Protocol 4.2.

-

Antibody Probing: Use a primary antibody that detects both LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa). It is also recommended to probe for p62/SQSTM1, a protein that is degraded by autophagy; a decrease in p62 levels indicates increased autophagic flux.

-

Analysis: Quantify the LC3-II band intensity, normalizing to a loading control. Autophagic flux is determined by the difference in LC3-II levels between the inhibitor-treated and untreated samples. A significant increase in LC3-II upon inhibitor addition signifies a functional autophagic process.

Conclusion

This compound is a multifaceted kinase inhibitor that profoundly impacts cell fate by modulating at least two critical cellular processes. Its primary, well-documented role is the induction of apoptosis through the inhibition of Aurora kinases, which disrupts mitosis and triggers programmed cell death. Concurrently, the cellular stress imparted by this compound can also initiate autophagy, a process that may serve as a survival mechanism or an alternative cell death pathway depending on the cellular context. A thorough understanding of these dual mechanisms, facilitated by the quantitative data and robust experimental protocols outlined in this guide, is essential for optimizing the therapeutic application of this compound and developing next-generation anticancer strategies.

References

- 1. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor this compound (VX-680) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor this compound (VX-680) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound attenuates neuronal apoptosis via DLK/JIP3/MA2K7/JNK pathway in early brain injury after SAH in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Autophagy Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms Underlying Initiation and Activation of Autophagy [mdpi.com]

- 8. This compound (MK-0457) News - LARVOL Sigma [sigma.larvol.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. kumc.edu [kumc.edu]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. researchgate.net [researchgate.net]

- 18. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Assessing Autophagy in Microglia: A Two-Step Model to Determine Autophagosome Formation, Degradation, and Net Turnover [frontiersin.org]

- 20. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Tozasertib's Inhibition of Fms-like Tyrosine Kinase-3 (FLT3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase-3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2][3] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[2][4] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, driving leukemogenesis and are associated with a poor prognosis.[4][5]

Tozasertib (also known as VX-680 or MK-0457) is a potent, small-molecule, multi-kinase inhibitor that has demonstrated significant activity against FLT3.[6][7] While primarily developed as a pan-Aurora kinase inhibitor, this compound also effectively inhibits other kinases, including BCR-ABL and FLT3.[6][7] This technical guide provides an in-depth overview of the mechanism of action, key experimental data, and relevant methodologies for studying the inhibition of FLT3 by this compound.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FLT3 kinase domain.[8] This binding prevents the phosphorylation of FLT3 and subsequently blocks the activation of its downstream signaling pathways, which are crucial for the survival and proliferation of leukemia cells. The primary pathways affected are the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT5 pathways.[5][9] By inhibiting these pathways, this compound induces cell cycle arrest and apoptosis in FLT3-mutated cancer cells.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory activity of this compound has been quantified against various kinases and in different cell lines. The following tables summarize the key quantitative data.

| Kinase Target | Inhibition Parameter | Value (nM) | Reference |

| Aurora A | Ki | 0.6 | [6][10][11] |

| Aurora B | Ki | 18 | [10][11] |

| Aurora C | Ki | 4.6 | [10][11] |

| FLT3 | Ki | 30 | [6][7] |

| BCR-ABL | Ki | 30 | [6][7] |

Table 1: In Vitro Kinase Inhibition Constants (Ki) for this compound.

| Cell Line | FLT3 Status | Inhibition Parameter | Value (nM) | Reference |

| MOLM-13 | FLT3-ITD | IC50 | Not explicitly found for this compound | |

| MV4-11 | FLT3-ITD | IC50 | Not explicitly found for this compound | |

| Various Tumor Cell Lines | Not specified | IC50 | 15 - 113 | [10] |

| Anaplastic Thyroid Cancer (ATC) Cells | Not specified | IC50 | 25 - 150 | [6] |

Table 2: Cellular Inhibitory Concentrations (IC50) of this compound.

Signaling Pathways

The constitutive activation of FLT3 in AML leads to the continuous stimulation of downstream signaling pathways that promote cell survival and proliferation. This compound's inhibition of FLT3 effectively blocks these signals.

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro FLT3 Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against the FLT3 kinase.

Materials:

-

Recombinant FLT3 enzyme

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).

-

Add 2 µL of recombinant FLT3 enzyme solution.

-

Add 2 µL of a mixture containing the MBP substrate and ATP.

-

The final reaction volume is 5 µL.

-

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Kinase Detection Reagent Addition:

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

References

- 1. Changes in Apoptotic Pathways in MOLM-13 Cell Lines after Induction of Resistance to Hypomethylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a highly selective FLT3 inhibitor with specific proliferation inhibition against AML cells harboring FLT3-ITD mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synergistic cytotoxicity of dual PI3K/mTOR and FLT3 inhibition in FLT3-ITD AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A phase 1 study of the irreversible FLT3 inhibitor FF-10101 in relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Clinical Utility of FLT3 Mutation Testing in Acute Leukemia: A Canadian Consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Tozasertib's Activity Against BCR-ABL Tyrosine Kinase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22.[1] This translocation results in the formation of the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is central to the pathogenesis of CML.[2][3] While the advent of tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment, the emergence of resistance, particularly through mutations in the ABL kinase domain, remains a significant clinical challenge.[4][5] The T315I "gatekeeper" mutation, for instance, confers resistance to many first and second-generation TKIs.[6][7]

Tozasertib (also known as MK-0457 and VX-680) is a potent, small-molecule, pan-Aurora kinase inhibitor that has demonstrated significant activity against both wild-type and mutated BCR-ABL, including the formidable T315I mutant.[6][8] This technical guide provides a comprehensive overview of this compound's activity against the BCR-ABL tyrosine kinase, detailing its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its impact on downstream signaling pathways.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ABL kinase domain.[8] This binding event prevents the phosphorylation of BCR-ABL and its downstream substrates, thereby inhibiting the aberrant signaling cascade that drives CML cell proliferation and survival.[4] A key feature of this compound is its ability to effectively inhibit the T315I mutant of BCR-ABL, a mutation that sterically hinders the binding of many other TKIs.[6][8] The crystal structure of this compound bound to Aurora-A reveals that it exploits a hydrophobic pocket in the active site present in an inactive kinase conformation, a feature that also explains its ability to inhibit the T315I mutant of Abl.[8]

Beyond its direct inhibition of BCR-ABL, this compound also down-regulates the expression of heat shock proteins (HSPs), which may be related to BCR-ABL stability.[9]

Quantitative Inhibitory Activity

The potency of this compound against BCR-ABL has been quantified in various in vitro assays. The following tables summarize key inhibitory constants.

| Target | Inhibitory Constant | Value | Reference |

| BCR-ABL | Ki | 30 nM | [10] |

| Aurora A | Ki app | 0.6 nM | [10] |

| FLT-3 | Ki | 30 nM | [10] |

| Cell Line/Target | Assay Type | IC50 | Reference |

| Ba/F3 p210 WT | Proliferation | 0.80 µM | [11] |

| Ba/F3 p210 T315I | Proliferation | 16.88 µM | [11] |

| Bcr-Abl WT | In vitro kinase | 0.35 µM | [11] |

| Bcr-Abl T315I | In vitro kinase | 30.1 µM | [11] |

Downstream Signaling and Cellular Effects

Inhibition of BCR-ABL by this compound leads to the suppression of downstream signaling pathways, ultimately inducing apoptosis and cell growth inhibition in CML cells.[4][12]

Key Downstream Effects:

-

Reduced Phosphorylation: this compound treatment leads to a decrease in the phosphorylation of BCR-ABL itself and its key downstream substrate, CrkL (Crk-like protein).[4]

-

Induction of Apoptosis: The drug promotes pro-apoptotic activity by activating caspase-3 and inducing the cleavage of poly (ADP-ribose) polymerase (PARP).[4][12]

-

Cell Cycle Arrest: As a pan-Aurora kinase inhibitor, this compound also impacts cell cycle progression.[12]

Caption: BCR-ABL signaling and the inhibitory action of this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound against BCR-ABL.

Kinase Assays

Objective: To determine the in vitro inhibitory activity of this compound against the BCR-ABL kinase.

Protocol:

-

A coupled enzyme assay is utilized where the consumption of ATP is linked to the oxidation of NADH via the pyruvate kinase/lactic dehydrogenase enzyme pair.[10]

-

The reaction is monitored by the decrease in absorbance at 340 nm in a microtiter plate spectrophotometer at 30°C for 30 minutes.[10]

-

Reactions (75 μL) are initiated by adding the kinase to a final concentration of 30 nM.[10]

-

This compound, dissolved in 100% DMSO, or DMSO alone (as a control) is added to the reaction mixture to determine inhibitory constants.[10]

-

Ki values are calculated using the formula: Ki = IC50 / (1 + [S]/Kd), where [S] is the ATP concentration and Kd is the dissociation constant of ATP for the Abl kinase domain.[10]

Caption: Workflow for a coupled-enzyme BCR-ABL kinase assay.

Cell Viability and Apoptosis Assays

Objective: To assess the effect of this compound on the proliferation and apoptosis of BCR-ABL-expressing cells.

Cell Culture:

-

BCR-ABL-positive cell lines (e.g., K562, Ba/F3 expressing wild-type or mutant BCR-ABL) are cultured in appropriate media and conditions.[4]

-

Primary CML cells from patients can also be used.[4]

Cell Viability Assay (e.g., MTT or CellTiter-Glo):

-

Cells are seeded in 96-well plates.

-

Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).[4]

-

A viability reagent is added, and the signal (e.g., absorbance or luminescence) is measured to determine the number of viable cells.

Apoptosis Assay (Annexin V Staining):

-

Cells are treated with this compound for a defined time (e.g., 48 hours).[13]

-

Cells are harvested and washed with PBS.

-

Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.[4]

Immunoblotting (Western Blotting)

Objective: To analyze the phosphorylation status of BCR-ABL and its downstream targets, and to detect markers of apoptosis.

Protocol:

-

BCR-ABL-expressing cells are treated with this compound for a specified duration (e.g., 24 hours).[13]

-

Cells are lysed to extract total proteins.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for:

-

The membrane is washed and incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and imaged. Band intensities can be quantified using software like ImageJ.[13]

Caption: General workflow for immunoblotting analysis.

In Vivo Activity

Systemic administration of a compound structurally related to this compound (VE-465) in mice injected with BaF3 cells expressing T315I BCR-ABL resulted in a decrease in T315I BCR-ABL kinase activity and reduced leukemia burden, demonstrating a desirable therapeutic index.[6] Clinical studies with this compound (MK-0457) have shown activity in patients with CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) harboring the T315I mutation.[14][15]

Conclusion

This compound is a potent inhibitor of the BCR-ABL tyrosine kinase with significant activity against the clinically challenging T315I mutant. Its mechanism of action involves direct, ATP-competitive inhibition of the kinase, leading to the suppression of downstream pro-proliferative and anti-apoptotic signaling pathways. The in vitro and in vivo data, supported by the detailed experimental protocols outlined in this guide, provide a strong rationale for its continued investigation and development in the context of TKI-resistant CML. The ability of this compound to overcome resistance mediated by the T315I mutation underscores its potential as a valuable therapeutic agent in the management of CML.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. arts.units.it [arts.units.it]

- 3. mdpi.com [mdpi.com]

- 4. Activity of histone deacetylase inhibitors and an Aurora kinase inhibitor in BCR-ABL-expressing leukemia cells: Combination of HDAC and Aurora inhibitors in BCR-ABL-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity of a novel Aurora kinase inhibitor against the T315I mutant form of BCR‐ABL: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mutation Specific Control of BCR-ABL T315I Positive Leukemia with a Recombinant Yeast-Based Therapeutic Vaccine in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of MK-0457 efficacy against BCR-ABL positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleck.co.jp [selleck.co.jp]

- 11. escholarship.org [escholarship.org]

- 12. This compound - LKT Labs [lktlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. MK-0457, an Aurora kinase and BCR-ABL inhibitor, is active in patients with BCR-ABL T315I leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MK-0457, a novel kinase inhibitor, is active in patients with chronic myeloid leukemia or acute lymphocytic leukemia with the T315I BCR-ABL mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

Tozasertib as a Potent Inhibitor of Necroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Tozasertib's role in the inhibition of necroptosis, a form of regulated cell death. This compound, initially identified as a pan-Aurora kinase inhibitor, has been demonstrated to be a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of the necroptotic pathway.[1][2][3][4] This dual activity presents a unique pharmacological profile with potential therapeutic implications in diseases where necroptosis is a key pathological driver.

This guide details the mechanism of action of this compound in the context of necroptosis, presents quantitative data on its inhibitory activity, outlines detailed experimental protocols for its investigation, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to Necroptosis

Necroptosis is a form of programmed cell death that is morphologically characterized by cell swelling, plasma membrane rupture, and the release of cellular contents, leading to inflammation.[5][6] Unlike apoptosis, necroptosis is a caspase-independent process.[6][7] The core signaling pathway of necroptosis is mediated by a trio of proteins: RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[5][8] The pathway is most commonly initiated by the activation of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1).[5][8]

Upon TNF-α binding to TNFR1, a signaling complex (Complex I) is formed, which can lead to either cell survival through NF-κB activation or cell death.[5][8] Under conditions where apoptosis is inhibited (e.g., by caspase inhibitors), RIPK1 and RIPK3 are recruited to form a cytosolic complex called the necrosome.[7] Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of MLKL by RIPK3.[7][8] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane disruption and cell death.[7][8]

This compound: A Dual Inhibitor of Aurora Kinases and RIPK1

This compound (also known as VX-680 or MK-0457) was originally developed as a potent inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.[2][9] However, subsequent research revealed that this compound also exhibits a high affinity for and potent inhibition of RIPK1, a key kinase in the necroptosis pathway.[1][2][3] This makes this compound a valuable tool for studying necroptosis and a potential lead compound for the development of novel necroptosis inhibitors.

Mechanism of Action in Necroptosis Inhibition

This compound acts as a Type I kinase inhibitor, targeting the ATP-binding pocket of RIPK1 in its active conformation.[1][10] By binding to RIPK1, this compound prevents its autophosphorylation and subsequent activation of RIPK3, thereby blocking the formation of the necrosome and the downstream events leading to MLKL-mediated membrane permeabilization and cell death.[2][9] It is important to note that this compound's inhibition of RIPK1 is independent of its effects on Aurora kinases.[2][9]

The following diagram illustrates the necroptosis signaling pathway and the point of inhibition by this compound.

Caption: Necroptosis pathway showing this compound's inhibition of RIPK1.

Quantitative Data on this compound's Inhibitory Activity

The following table summarizes the key quantitative data regarding the inhibitory potency of this compound against its primary targets.

| Target Kinase | Assay Type | IC50 / Kd Value | Reference |

| RIPK1 | Recombinant Kinase Assay | IC50 = 208 nM | [1] |

| RIPK1 | Binding Assay | Kd = 20 nM | [1] |

| RIPK1-dependent Necroptosis | Cell-based Assay (L929sAhFas cells) | IC50 = 1.06 µM | [2][9] |

| Aurora Kinase A | Recombinant Kinase Assay | IC50 = 30 nM | [1] |

| Aurora Kinase B | Recombinant Kinase Assay | IC50 = 68 nM | [1] |

| Cytokinesis Inhibition | Cell-based Assay | IC50 = 0.554 µM | [2][9] |

Experimental Protocols for Investigating this compound

This section provides detailed methodologies for key experiments used to characterize the role of this compound in necroptosis inhibition.

Experimental Workflow

The following diagram outlines a logical workflow for the investigation of a potential necroptosis inhibitor like this compound.

Caption: A logical workflow for studying this compound's effect on necroptosis.

Detailed Protocols

This protocol describes the induction of necroptosis in the murine fibrosarcoma cell line L929, a well-established model for studying this cell death pathway.[11][12]

Materials:

-

L929 cells

-

Complete DMEM medium (with 10% FBS, 1% Penicillin-Streptomycin)

-

Recombinant murine TNF-α

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

This compound

-

96-well plates

Procedure:

-

Seed L929 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-